molecular formula C28H28N4O4 B14712695 N-[(Benzyloxy)carbonyl]-L-tryptophyl-L-phenylalaninamide CAS No. 20695-94-7

N-[(Benzyloxy)carbonyl]-L-tryptophyl-L-phenylalaninamide

Cat. No.: B14712695
CAS No.: 20695-94-7
M. Wt: 484.5 g/mol
InChI Key: MOFIHHRIGQKWJP-DQEYMECFSA-N
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Description

Benzyl ((S)-1-(((S)-1-amino-1-oxo-3-phenylpropan-2-yl)amino)-3-(1H-indol-3-yl)-1-oxopropan-2-yl)carbamate is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its intricate structure, which includes an indole ring, a phenyl group, and a carbamate moiety. Its unique configuration makes it a subject of interest in organic chemistry, medicinal chemistry, and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl ((S)-1-(((S)-1-amino-1-oxo-3-phenylpropan-2-yl)amino)-3-(1H-indol-3-yl)-1-oxopropan-2-yl)carbamate typically involves multiple steps, starting from readily available starting materials. The process often includes:

    Formation of the Indole Ring: This can be achieved through Fischer indole synthesis or other methods involving the cyclization of phenylhydrazines with ketones.

    Peptide Bond Formation: The amino acids are coupled using reagents like carbodiimides (e.g., DCC) to form the peptide bond.

    Carbamate Formation: The final step involves the reaction of the amine group with benzyl chloroformate under basic conditions to form the carbamate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated peptide synthesizers and large-scale reactors to handle the multi-step synthesis efficiently.

Chemical Reactions Analysis

Types of Reactions

Benzyl ((S)-1-(((S)-1-amino-1-oxo-3-phenylpropan-2-yl)amino)-3-(1H-indol-3-yl)-1-oxopropan-2-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form oxindole derivatives.

    Reduction: Reduction of the carbonyl groups can lead to the formation of alcohols.

    Substitution: The benzyl group can be substituted with other alkyl or aryl groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Alkyl halides, aryl halides.

Major Products

The major products formed from these reactions include oxindole derivatives, alcohols, and substituted carbamates, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Benzyl ((S)-1-(((S)-1-amino-1-oxo-3-phenylpropan-2-yl)amino)-3-(1H-indol-3-yl)-1-oxopropan-2-yl)carbamate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of Benzyl ((S)-1-(((S)-1-amino-1-oxo-3-phenylpropan-2-yl)amino)-3-(1H-indol-3-yl)-1-oxopropan-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity, or interact with receptors to modulate signaling pathways. The exact pathways and targets depend on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

    Benzyl ((S)-1-(((S)-1-amino-1-oxo-3-phenylpropan-2-yl)amino)-3-(1H-indol-3-yl)-1-oxopropan-2-yl)carbamate: shares similarities with other indole-based compounds and peptides, such as:

Uniqueness

The uniqueness of Benzyl ((S)-1-(((S)-1-amino-1-oxo-3-phenylpropan-2-yl)amino)-3-(1H-indol-3-yl)-1-oxopropan-2-yl)carbamate lies in its combination of an indole ring, a phenyl group, and a carbamate moiety, which imparts distinct chemical and biological properties not found in other similar compounds.

This detailed article provides a comprehensive overview of Benzyl ((S)-1-(((S)-1-amino-1-oxo-3-phenylpropan-2-yl)amino)-3-(1H-indol-3-yl)-1-oxopropan-2-yl)carbamate, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

20695-94-7

Molecular Formula

C28H28N4O4

Molecular Weight

484.5 g/mol

IUPAC Name

benzyl N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate

InChI

InChI=1S/C28H28N4O4/c29-26(33)24(15-19-9-3-1-4-10-19)31-27(34)25(16-21-17-30-23-14-8-7-13-22(21)23)32-28(35)36-18-20-11-5-2-6-12-20/h1-14,17,24-25,30H,15-16,18H2,(H2,29,33)(H,31,34)(H,32,35)/t24-,25-/m0/s1

InChI Key

MOFIHHRIGQKWJP-DQEYMECFSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)N)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)OCC4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)N)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)OCC4=CC=CC=C4

Origin of Product

United States

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